
2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C6H7FN2O2 and a molecular weight of 158.13 g/mol . This compound features a pyrazole ring substituted with a fluorine atom and a carboxylic acid group, making it an interesting subject for research in various fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with a fluorinated acetic acid derivative. One common method includes the use of fluorinated reagents under controlled conditions to introduce the fluorine atom into the pyrazole ring . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran, to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with two fluorine atoms.
1-methyl-1H-pyrazole-4-acetic acid: Lacks the fluorine atom.
2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Chlorine atom instead of fluorine.
Uniqueness
2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C6H7FN2O2 |
|---|---|
Peso molecular |
158.13 g/mol |
Nombre IUPAC |
2-fluoro-2-(1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H7FN2O2/c1-9-3-4(2-8-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11) |
Clave InChI |
KQWWFUDXFINMIC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


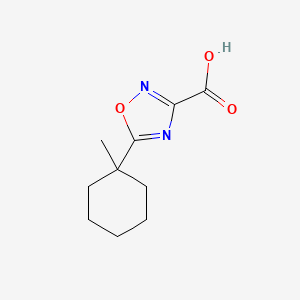
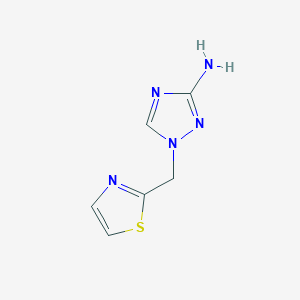

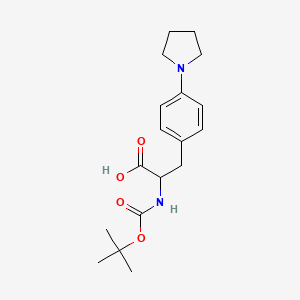


![1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13068386.png)
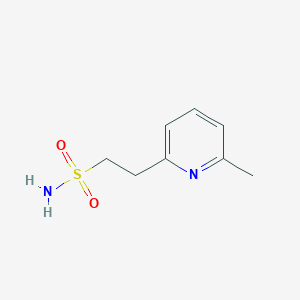
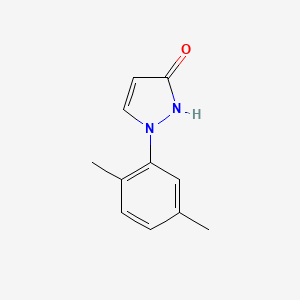

![7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13068425.png)
![3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13068427.png)

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
